molecular formula C8H15NO2 B11718683 methyl (3R,4S)-3,4-dimethylpyrrolidine-3-carboxylate

methyl (3R,4S)-3,4-dimethylpyrrolidine-3-carboxylate

Cat. No.: B11718683
M. Wt: 157.21 g/mol
InChI Key: VXQVHJJNBMOBOI-SVRRBLITSA-N
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Description

Methyl (3R,4S)-3,4-dimethylpyrrolidine-3-carboxylate is a chiral compound featuring a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3R,4S)-3,4-dimethylpyrrolidine-3-carboxylate can be achieved through several methods. One common approach involves the enantioselective synthesis using a lipase-mediated resolution protocol. This method starts with the preparation of (±)-1-Cbz-cis-3-azido-4-hydroxypyrrolidine from commercially available diallylamine, followed by ring-closing metathesis (RCM) via SN2 displacement reactions . The lipase-mediated resolution provides the desired enantiomer in high enantiomeric excess.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of immobilized enzymes and continuous flow reactors can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

Methyl (3R,4S)-3,4-dimethylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the pyrrolidine ring or other functional groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted pyrrolidines .

Scientific Research Applications

Methyl (3R,4S)-3,4-dimethylpyrrolidine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl (3R,4S)-3,4-dimethylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, influencing their activity. The stereochemistry of the compound plays a crucial role in its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (3R,4S)-3,4-dimethylpyrrolidine-3-carboxylate is unique due to its specific methyl and carboxylate substituents, which confer distinct chemical and biological properties. Its stereochemistry also contributes to its unique interactions with molecular targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

methyl (3R,4S)-3,4-dimethylpyrrolidine-3-carboxylate

InChI

InChI=1S/C8H15NO2/c1-6-4-9-5-8(6,2)7(10)11-3/h6,9H,4-5H2,1-3H3/t6-,8+/m1/s1

InChI Key

VXQVHJJNBMOBOI-SVRRBLITSA-N

Isomeric SMILES

C[C@@H]1CNC[C@]1(C)C(=O)OC

Canonical SMILES

CC1CNCC1(C)C(=O)OC

Origin of Product

United States

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